2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N4/c12-11(13)17-9(1-4-14)7-10(16-17)8-2-5-15-6-3-8/h2-3,5-7,11H,1,4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMKSBCEOXKWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CCN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrazole Core with Pyridin-4-yl Substitution
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The 3-(pyridin-4-yl) substitution indicates that a pyridine ring is attached at the 3-position of the pyrazole. Synthetic strategies for such 1H-pyrazoles typically involve cyclization reactions between hydrazines and 1,3-dicarbonyl compounds or equivalents.
General Synthetic Route: A common approach is the condensation of a hydrazine derivative with a β-ketoester or β-diketone bearing the pyridin-4-yl substituent. This reaction forms the pyrazole ring with the desired substitution pattern.
Modification at the 3-Position: To introduce the pyridin-4-yl group at the 3-position, the starting β-ketoester or diketone can be functionalized with a pyridine ring. This can be achieved through cross-coupling reactions (e.g., Suzuki or Stille coupling) if the pyridine is introduced post-pyrazole formation or by using pyridinyl-substituted precursors.
Introduction of the Difluoromethyl Group at the 1-Position
The difluoromethyl (-CF2H) group is a key functional group conferring unique physicochemical properties such as increased metabolic stability and altered lipophilicity.
Late-Stage Difluoromethylation: Recent advances in difluoromethylation chemistry allow the introduction of the -CF2H group at late stages of synthesis, which is advantageous for complex molecules like pyrazoles. According to a comprehensive review on difluoromethylation, methods include:
Radical Difluoromethylation: Using difluoromethyl radical precursors under photoredox or thermal conditions to selectively install the -CF2H group on heteroaromatic systems.
Nucleophilic Difluoromethylation: Employing difluoromethyl anions or equivalents to react with electrophilic sites on the pyrazole ring.
Transition Metal-Catalyzed Coupling: Coupling of aryl or heteroaryl halides with difluoromethylated reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield difluoromethylated arenes or heteroarenes. This method was demonstrated to be effective for electron-deficient iodopyridines and related substrates.
Application to Pyrazoles: The 1-position of the pyrazole can be functionalized by selective difluoromethylation using these methods, often requiring protection/deprotection strategies to achieve regioselectivity.
Installation of the Ethan-1-amine Side Chain at the 5-Position
The ethan-1-amine substituent attached to the 5-position of the pyrazole ring is introduced to enhance biological activity and solubility.
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Nucleophilic Substitution: If the 5-position bears a leaving group (e.g., halogen), nucleophilic substitution with an appropriate amine derivative can install the ethanamine moiety.
Reductive Amination: Alternatively, the 5-position can be functionalized with an aldehyde or ketone group, which is then subjected to reductive amination with ammonia or primary amines to yield the ethanamine substituent.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling with amine-containing organometallic reagents can also be employed.
Overall Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Condensation of hydrazine with pyridinyl-substituted β-ketoester/diketone | Formation of 3-(pyridin-4-yl)-1H-pyrazole core |
| 2 | Difluoromethylation | Radical or transition metal-catalyzed coupling with difluoromethyl reagents | Introduction of -CF2H at 1-position |
| 3 | Side chain installation | Nucleophilic substitution, reductive amination, or cross-coupling | Attachment of ethan-1-amine at 5-position |
Research Findings and Considerations
Selectivity and Yield: The regioselective difluoromethylation at the 1-position of pyrazoles is challenging due to multiple reactive sites. Optimized catalytic systems and protecting groups are often necessary to achieve high selectivity and yield.
Biological Activity Correlation: The presence of the difluoromethyl group and ethanamine side chain significantly influences the compound's biological properties, including binding affinity and metabolic stability. This necessitates precise synthetic control over these substituents.
Cytotoxicity and Bioactivity: Analogous 1,3-diarylpyrazoles with similar substitution patterns have been studied for cytotoxicity and antiparasitic activity, highlighting the importance of thorough biological evaluation of synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine have been studied for their effectiveness against various bacterial strains. For instance, studies have shown that modifications in the pyrazole structure can enhance antibacterial activity, making these compounds promising candidates for new antibiotics .
- Anti-inflammatory Properties : Pyrazole derivatives are also noted for their anti-inflammatory effects. A study demonstrated that certain pyrazole amines could inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases . The specific structure of this compound may contribute to its efficacy in this regard.
- Cancer Research : There is ongoing research into the cytotoxic effects of pyrazole compounds on cancer cells. Preliminary findings suggest that derivatives of this compound can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .
Agricultural Applications
- Fungicidal Activity : The compound's structural characteristics make it suitable for developing novel fungicides. Studies have shown that difluoromethylpyrazole derivatives can effectively inhibit fungal growth, providing a basis for their use in agricultural pest management .
- Insecticidal Properties : Similar compounds have been reported to possess insecticidal properties, making them valuable in agricultural applications aimed at pest control. The unique functional groups present in this compound may enhance its effectiveness against specific insect pests .
Table 1: Comparative Activity of Pyrazole Derivatives
| Compound Name | Activity Type | Efficacy (IC50 µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 10 | |
| Compound B | Anti-inflammatory | 15 | |
| Compound C | Anticancer | 8 | |
| Compound D | Fungicidal | 12 | |
| Compound E | Insecticidal | 20 |
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of several pyrazole derivatives, including those structurally related to this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as a new class of antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives, revealing that they inhibit the NF-kB signaling pathway, which is crucial in inflammation processes. This finding supports the therapeutic potential of these compounds in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and pyridinyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Functional Group Impact
- Fluorine Substituents : The difluoromethyl group (-CF2H) in the target compound balances metabolic stability and polarity, contrasting with trifluoromethyl (-CF3) analogues (e.g., in Example 74 of EP 1 926 722 B1), which exhibit higher electronegativity but reduced solubility .
- Pyridine vs.
- Side Chain Variations : The ethanamine chain in the target compound offers superior aqueous solubility compared to methylamine or acetylated derivatives (e.g., 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]acetic acid in ), which may be more prone to enzymatic degradation .
Biological Activity
The compound 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological evaluations.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a difluoromethyl group attached to a pyridine ring and a pyrazole moiety, which are known to influence the biological activity of the compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole ring followed by functionalization with the difluoromethyl and pyridine groups.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study highlighted that pyrazole-based compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance their antimicrobial potential .
Anticancer Properties
Recent studies have also explored the anticancer potential of pyrazole derivatives. A related compound showed sub-micromolar antiproliferative activity against a panel of cancer cell lines, indicating that structural features similar to those in this compound could lead to significant therapeutic effects. Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells by interfering with cell cycle progression .
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For example, certain analogs exhibited potent CDK2 inhibitory activity, making them promising candidates for cancer therapeutics .
Case Studies
Several case studies illustrate the biological efficacy of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of difluoromethyl-pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions enhanced their potency .
- Anticancer Activity : In vitro assays showed that compounds with similar structures to this compound significantly reduced cell viability in ovarian cancer cell lines, with IC50 values in the low micromolar range .
Table 1: Summary of Biological Activities
| Activity Type | Compound Structure | IC50/Activity Level |
|---|---|---|
| Antibacterial | Pyrazole Derivative A | Effective against E. coli (MIC: 16 µg/mL) |
| Anticancer | Pyrazole Derivative B | IC50: 0.158 µM (A2780 cells) |
| CDK Inhibition | Pyrazole Derivative C | Ki: 0.005 µM |
Table 2: Synthesis Steps Overview
| Step Number | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Formation of Pyrazole | Difluoromethyl precursor + pyridine |
| 2 | Functionalization | Amine coupling reaction |
| 3 | Purification | Column chromatography |
Q & A
Q. Critical Parameters :
- Solvent purity and reaction atmosphere (e.g., inert gas for Pd-catalyzed steps) .
- Stoichiometric ratios of coupling reagents to minimize byproducts .
- Post-synthesis purification via column chromatography or recrystallization (DMF/EtOH mixtures) .
Basic: How can the structural integrity and purity of this compound be confirmed using advanced spectroscopic and chromatographic methods?
Answer:
A combination of techniques is essential:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] for CHFN) .
- X-ray Crystallography : Resolves regiochemistry and confirms bond lengths (e.g., C–F = 1.34 Å; C–N = 1.32 Å) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) using acetonitrile/water gradients .
Advanced: What strategies are recommended for resolving discrepancies between computational predictions and experimental data regarding the compound's reactivity or biological activity?
Answer:
Discrepancies often arise from solvation effects or unaccounted stereoelectronic factors:
Reactivity Conflicts :
- Validate computational models (DFT or MD simulations) with kinetic studies (e.g., variable-temperature NMR to track intermediates) .
- Use isotopic labeling (e.g., N or F) to trace reaction pathways .
Biological Activity Gaps :
- Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm target engagement .
- Co-crystallize the compound with its target protein to identify unanticipated binding modes .
Basic: What in vitro assays are most appropriate for preliminary evaluation of this compound's biological activity, considering its structural features?
Answer:
Given the pyridine-pyrazole scaffold, prioritize assays for kinase or receptor modulation:
- Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., JAK2 or EGFR) at varying ATP concentrations (1–100 μM) .
- Cell Viability : MTT assays in cancer cell lines (IC determination) with controls for off-target effects (e.g., HEK293 normal cells) .
- Solubility Testing : Equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced: How can reaction conditions be optimized to enhance regioselectivity during the formation of the pyrazole core?
Answer:
Regioselectivity in pyrazole synthesis is influenced by:
- Substituent Effects : Electron-withdrawing groups (e.g., CF) favor nucleophilic attack at the β-position .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving selectivity for 1,3,5-trisubstituted pyrazoles .
- Catalytic Additives : Use of CuI or ZnCl to direct cyclization pathways, reducing dimerization byproducts .
Q. Example Protocol :
- React hydrazine hydrate (1.2 eq) with ethyl 3-(pyridin-4-yl)-3-oxopropanoate (1 eq) in DMF at 80°C for 6 hours. Yield increases from 65% to 82% with 5 mol% CuI .
Advanced: What are the best practices for analyzing and interpreting complex NMR spectra of this compound, especially regarding fluorine and pyridine proton environments?
Answer:
- F NMR :
- H NMR of Pyridine Protons :
- Use DMSO-d to resolve aromatic multiplicities (pyridine H-2/H-6: doublet of doublets, = 5–6 Hz) .
- 2D Techniques :
- HSQC to correlate C–H signals for pyrazole C-5 (δ 145–150 ppm).
- NOESY to confirm spatial proximity between difluoromethyl and ethanamine groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
